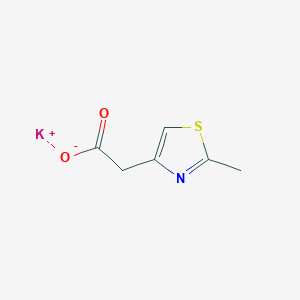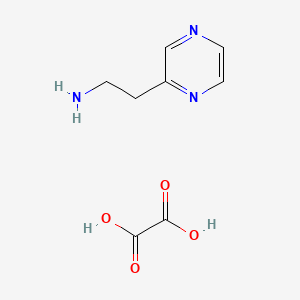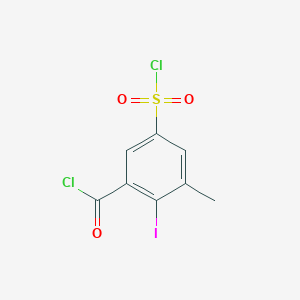
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is an organic compound with a complex structure that includes chlorosulfonyl, iodo, and methyl groups attached to a benzoyl chloride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride typically involves multiple steps. One common method starts with the iodination of 3-methylbenzoic acid, followed by chlorosulfonation and finally conversion to the benzoyl chloride derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl chlorides, while hydrolysis can produce sulfonic acids.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing for the formation of sulfonamide and sulfonate derivatives. The iodo group can participate in halogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
Sulfonyl chlorides: Commonly used in the synthesis of sulfonamides and sulfonates.
Iodobenzene derivatives: Used in various organic transformations due to the reactivity of the iodine atom.
Uniqueness
5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is unique due to the combination of functional groups in its structure, which imparts distinct reactivity and potential applications. The presence of both chlorosulfonyl and iodo groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H5Cl2IO3S |
|---|---|
Poids moléculaire |
379.00 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-iodo-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3 |
Clé InChI |
LLRGVGNSDUOSEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)C(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


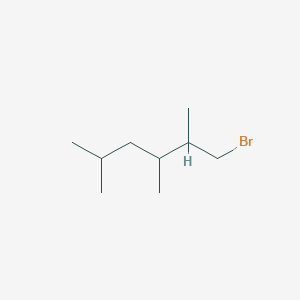

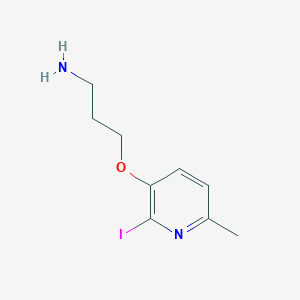
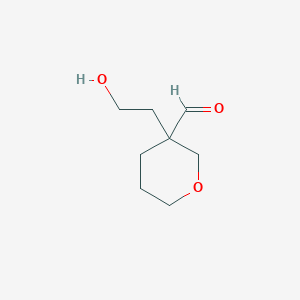
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)


![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
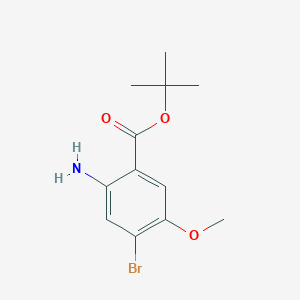
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)

